2-tert-Butyl-3-hydroxypyridine
Overview
Description
“2-tert-Butyl-3-hydroxypyridine” is a chemical compound with the molecular formula C9H13NO . It is also known as 2-(tert-Butyl)pyridin-3-ol .
Molecular Structure Analysis
The molecular structure of “2-tert-Butyl-3-hydroxypyridine” can be analyzed using various techniques such as X-ray diffraction, density functional theory (DFT) calculations, and spectroscopic methods .
Physical And Chemical Properties Analysis
“2-tert-Butyl-3-hydroxypyridine” has a molecular weight of 151.21 . Its physical and chemical properties can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .
Scientific Research Applications
- Field : Organic Chemistry
- Summary : “2-tert-Butyl-3-hydroxypyridine” is a chemical compound used in organic synthesis . It is also known as “tert-butyl 2-hydroxypyridine-3-carboxylate” and has a molecular weight of 195.22 .
- Methods of Application : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound in organic synthesis would also depend on the specific reaction or process being carried out .
- Field : Chemical Science
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in site-selective C–H functionalization on 2-pyridones . This process involves the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings .
- Methods of Application : The specific methods of application involve radical, organometallic, directing group and steric controls .
- Results : The outcomes of this process include the creation of new synthetic reactions catalyzed by transition metal catalysts .
Application in Organic Synthesis
Application in Site-Selective C–H Functionalization
- Field : Chemical Science
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
- Methods of Application : The specific methods of application involve the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results : The outcomes of this process include the creation of dipeptides in satisfactory yields in 15 min .
- Field : Inorganic Chemistry
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of organotin (IV) complexes .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound in the preparation of organotin (IV) complexes would also depend on the specific reaction or process being carried out .
Application in the Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids
Application in the Preparation of Organotin (IV) Complexes
- Field : Chemical Science
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
- Methods of Application : The specific methods of application involve the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results : The outcomes of this process include the creation of dipeptides in satisfactory yields in 15 min .
- Field : Inorganic Chemistry
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of organotin (IV) complexes .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound in the preparation of organotin (IV) complexes would also depend on the specific reaction or process being carried out .
Application in the Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids
Application in the Preparation of Organotin (IV) Complexes
Future Directions
properties
IUPAC Name |
2-tert-butylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWAHBFRAJUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213083 | |
Record name | 2-tert-Butyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-3-hydroxypyridine | |
CAS RN |
63688-34-6 | |
Record name | 2-(1,1-Dimethylethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63688-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-3-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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